![molecular formula C11H11N5 B2455662 Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide CAS No. 1436126-77-0](/img/structure/B2455662.png)

Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

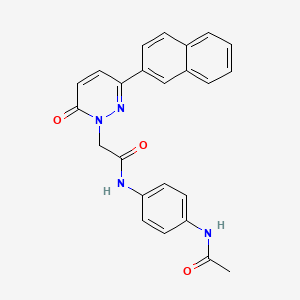

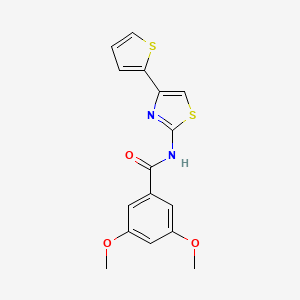

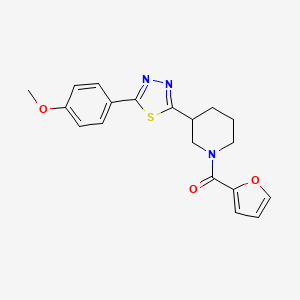

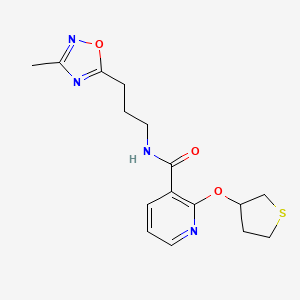

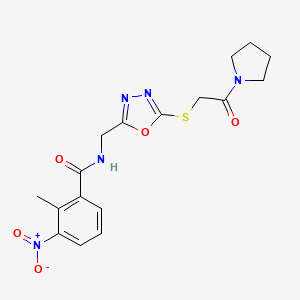

Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide is a compound that includes a 1,2,4-triazole ring, which is a heterocyclic compound containing nitrogen atoms . The molecular formula of this compound is C11H11N5. It is part of a class of compounds that have shown significant biological activity, including anticancer properties .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These derivatives were synthesized using various techniques and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques . The IR absorption spectra of these compounds were characterized by the presence of signals for C=O groups . The 1H-NMR spectrum showed singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions of similar 1,2,4-triazole derivatives have been studied . For example, the Grignard reaction, the Perkin reaction, condensation of the aldehyde with a diamine to yield an imidazolidine, oxidation to the acid and condensation of this acid with a diamine to yield an imidazoline, condensation with acetone, and a crossed Cannizzaro reaction have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported . For example, the yield, melting point, and NMR data of these compounds have been provided .科学的研究の応用

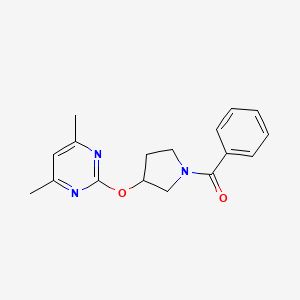

Click Synthesis and Cytotoxicity Assay

A study focused on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through a one-pot three-component strategy, highlighting their potential in forming dimers stabilized by weak intermolecular hydrogen bonding. These compounds were evaluated for their cytotoxicity using a brine shrimp assay, demonstrating their potential biological activity (Ahmed et al., 2016).

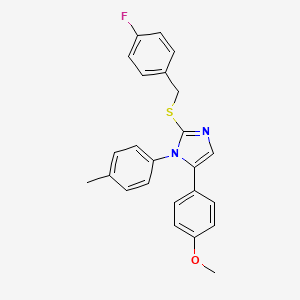

Cancer Cell Migration and Growth Inhibition

Research into 1,2,4-triazol-3-ylthioacetohydrazide derivatives bearing a hydrazone moiety showed significant cytotoxic effects against melanoma, breast, and pancreatic cancer spheroids. These compounds inhibited cancer cell migration, suggesting their potential as antimetastatic agents (Šermukšnytė et al., 2022).

Corrosion Inhibition

Novel ecological triazole derivative corrosion inhibitors were investigated for their efficiency against the corrosion of mild steel in acidic solutions. These studies revealed the compounds' high inhibition performance, making them suitable for industrial applications to prevent metal corrosion (Nahlé et al., 2021).

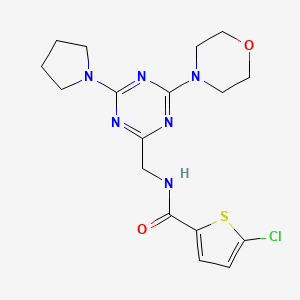

Urease Inhibition and Antiproliferative Activity

A library of 1,2,4-substituted triazoles was synthesized and evaluated for their urease inhibitory and anti-proliferative activities. These compounds have shown promising results, especially against specific enzymes and cancer cell lines, indicating their potential therapeutic applications (Ali et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-8-15(11-4-2-1-3-5-11)6-7-16-10-13-9-14-16/h1-5,9-10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMSHBKNFMFIQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCN2C=NC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)

![N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2455592.png)

![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)

![5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2455595.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2455602.png)